2-Nitrothiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-nitrothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-4-1-2-10-5(4)7(8)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNJZDGVBOZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356032 | |
| Record name | 2-nitrothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-50-1 | |
| Record name | 2-Nitro-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85598-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitrothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
2-Nitrothiophene-3-carbonitrile and its derivatives have been investigated for their antimicrobial properties. Nitroheterocyclic compounds are known for their role as intermediates in the synthesis of pharmaceuticals, particularly those targeting infections. For instance, the compound has shown potential in developing new antibiotics due to its structural characteristics that facilitate interaction with biological targets .
Chemotherapeutic Agents
Thiophene derivatives, including this compound, are utilized in the development of chemotherapeutic agents. The compound's ability to participate in various chemical reactions makes it a candidate for synthesizing more complex molecules that exhibit anticancer activity. Research indicates that thiophenes can be modified to enhance their efficacy against cancer cells .
Veterinary Medicine
The compound's derivatives have also found applications in veterinary medicine. Nitrothiophenes have been used in formulations aimed at treating infections in livestock, showcasing their utility beyond human medicine. This application is particularly relevant in the context of agricultural practices where animal health is crucial for productivity .
Material Science Applications
Conductive Polymers
This compound is explored for its potential use in conductive polymers. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics, such as transistors and sensors. The synthesis of conjugated polymers from thiophene derivatives has been a focus area, yielding materials with desirable electronic properties .
Chitosan-Based Films
Recent studies have investigated the incorporation of this compound into chitosan films to improve their antifungal properties. These films exhibited significant activity against various fungal strains, indicating that the compound can enhance the functional properties of biopolymers for packaging and biomedical applications .
Synthesis and Methodology
The synthesis of this compound typically involves nitration processes using eco-friendly methods. For example, an innovative approach utilizes metal-exchanged clay catalysts combined with nitric acid to achieve selective nitration of thiophene without hazardous reagents like acetic anhydride. This method not only improves yield but also reduces environmental impact .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Nitrothiophene-3-carbonitrile with structurally related compounds:
Key Differences and Implications
Substituent Effects: Nitro vs. Amino Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, reducing the electron density of the thiophene ring compared to amino-substituted analogs (e.g., 2-Amino-5-methylthiophene-3-carbonitrile). This difference impacts reactivity in electrophilic substitutions and may alter biological activity .
Ring Structure Variations :
- Benzothiophene vs. Thiophene : Tetrahydrobenzo[b]thiophene derivatives (e.g., ) exhibit increased lipophilicity due to their fused cyclohexane rings, improving membrane permeability in biological systems. In contrast, simple thiophenes (e.g., this compound) offer simpler synthetic pathways and higher solubility in polar solvents .
Biological Activity: 2-Amino-thiophene derivatives are associated with antimicrobial and anticancer activities . Replacing the amino group with nitro may reduce direct bioactivity but could serve as a prodrug, metabolized to active amines in vivo.
Physical Properties: Melting Points: The nitroanilino-substituted compound () reportedly has a high melting point (~259°C), though data conflicts with molecular weight entries . This suggests strong intermolecular interactions (e.g., hydrogen bonding) in the crystalline state.
Preparation Methods
Reaction Conditions and Yield Optimization
-
Nitrating Agent : A 1:3 molar ratio of HNO₃ (90%) to H₂SO₄ (98%) at 0–5°C achieves optimal regioselectivity.
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Temperature : Elevated temperatures (>30°C) risk over-nitration or decomposition, while subzero conditions slow kinetics.
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Workup : Quenching in ice water followed by neutralization with NaHCO₃ yields the crude product, which is purified via recrystallization (ethanol/water).
Table 1: Nitration of Thiophene-3-Carbonitrile
| Entry | HNO₃ (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.1 | 0–5 | 4 | 62 |
| 2 | 1.5 | 10 | 3 | 58 |
| 3 | 2.0 | 25 | 2 | 41 |
Lower temperatures favor higher yields but require extended reaction times (Entry 1). Excess HNO₃ reduces selectivity (Entry 3).
Cyclocondensation of Nitro-Substituted Precursors
An alternative approach involves constructing the thiophene ring with pre-installed nitro and cyano groups. Cyanothioacetamide (8) serves as a key building block, as demonstrated in the synthesis of related dihydrothiophenes.
Mechanism and Substrate Scope
-
Michael Addition : Cyanothioacetamide reacts with α-bromochalcones (9) to form a thioether intermediate.
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Cyclization : Intramolecular nucleophilic attack generates the thiophene core.
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Nitration : Post-cyclization nitration introduces the nitro group.
Key Considerations :
-
The nitro group must be introduced after ring formation to avoid interference with cyclization.
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Steric hindrance from the cyano group necessitates mild nitration conditions.
Table 2: Cyclocondensation-Nitration Sequence
| Entry | Chalcone Derivative | Nitration Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 3-Bromoacetophenone | 0–5 | 55 |
| 2 | 3-Chloropropiophenone | 10 | 48 |
Functional Group Interconversion
Oxidation of 2-Nitrothiophene-3-Carbaldehyde
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cyanation of 2-nitrothiophene derivatives offers a modern approach.
Example Protocol :
-
Substrate : 2-Nitrothiophene-3-bromide.
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Cyanide Source : Zn(CN)₂ in DMF at 120°C.
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Yield : ~50% after 12 hours.
Limitations :
-
Requires pre-functionalized substrates.
-
High catalyst loading increases costs.
Comparative Analysis of Methodologies
Table 3: Advantages and Disadvantages of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Nitration | Simple, one-step | Moderate yields, regioselectivity |
| Cyclocondensation | Atom-economical, scalable | Multi-step, harsh conditions |
| Oxidation of Aldehyde | Utilizes available substrates | Risk of over-oxidation |
| Metal-Catalyzed Cyanation | High functional group tolerance | Expensive catalysts |
Mechanistic Insights and Computational Studies
Density functional theory (DFT) studies on analogous thiophene syntheses reveal that nitration proceeds via a Wheland intermediate, with the cyano group stabilizing the transition state through resonance . The energy barrier for nitration at the 2-position is 8.2 kcal/mol lower than at the 4-position, explaining the observed regioselectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Nitrothiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nitration of thiophene-3-carbonitrile derivatives. A controlled nitration protocol using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C minimizes di-nitration byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via silica gel column chromatography (ethyl acetate/hexane, 1:4 v/v) ensures high purity. Optimizing stoichiometry (1.2 equiv HNO₃) and cooling rates improves yields to >75%. Post-reaction quenching in ice-water followed by neutralization with NaHCO₃ prevents decomposition .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic signals confirm successful synthesis?
- Methodological Answer : Key techniques include:
- FT-IR : Nitro group (asymmetric stretch ~1520 cm⁻¹) and cyano group (~2220 cm⁻¹).
- ¹H NMR : Thiophene ring protons (δ 7.5–8.5 ppm, J = 3–4 Hz for vicinal coupling).
- X-ray crystallography : Resolves dihedral angles between nitro and cyano groups (e.g., ~75° in analogous compounds), confirming regiochemistry. Preferable for structural ambiguity resolution over electron-withdrawing substituents .
Advanced Research Questions
Q. How does the electron-withdrawing nature of nitro and cyano groups influence the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer : The nitro group exerts stronger meta-directing effects than the cyano group, directing electrophiles (e.g., bromine) to the 5-position of the thiophene ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces, showing reduced electron density at the 5-position. Experimental validation via bromination (Br₂/CHCl₃, 0°C) yields 5-bromo derivatives. Kinetic control (low temperatures) prevents thermodynamic byproducts .
Q. What computational methods are suitable for predicting the electronic structure and nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Time-dependent DFT (TDDFT) with the CAM-B3LYP functional and 6-311++G(d,p) basis set models charge transfer transitions. Solvent effects (e.g., dichloromethane) are incorporated via the polarizable continuum model (PCM). Hyperpolarizability (β) calculations correlate with experimental electric-field-induced second harmonic (EFISH) measurements. Discrepancies >15% require hybrid functional adjustments (e.g., M06-2X) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Strategies include:
- Orthogonal purity validation : HPLC-DAD (≥98% purity) and elemental analysis (C, H, N ±0.3%).
- Standardized bioassays : Fixed ATP concentrations (e.g., 10 µM in kinase inhibition assays) and controls for solvent interference (DMSO ≤0.1%).
- SAR meta-analysis : Compare substituent effects (e.g., chloro vs. methyl groups at the 4-position) to identify activity trends .
Q. What crystallographic strategies address challenges in resolving the crystal structure of this compound derivatives with multiple substituents?
- Methodological Answer : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection. For disordered nitro groups, apply SHELXL refinement with anisotropic displacement parameters. Intermolecular interactions (N–H⋯O hydrogen bonds, π-stacking) stabilize crystal packing; analyze via Mercury software to validate supramolecular motifs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?
- Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts proton signals due to hydrogen bonding. For accurate comparisons:
- Use deuterated solvents consistently.
- Perform variable-temperature NMR (VT-NMR) to identify dynamic effects (e.g., rotational barriers of nitro groups).
- Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping peaks .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
